Molecular Weight and Heavy Atom Count Differentiate Scaffold Complexity from Simpler 2,4‑Dimethyl and 2,5‑Dimethyl Analogs
The target compound (C₁₀H₁₄N₂, MW 162.23) carries three additional heavy atoms relative to the common 2,4‑dimethyl‑1H‑pyrrole‑3‑carbonitrile (C₇H₈N₂, MW 120.15) and 2,5‑dimethyl‑1H‑pyrrole‑3‑carbonitrile (C₇H₈N₂, MW 120.15) . The isopropyl appendage increases the fraction of sp³‑hybridized carbon (Fsp³) from 0.29 to 0.50, a parameter often correlated with improved aqueous solubility and reduced promiscuity in fragment‑based drug discovery campaigns. This difference in molecular complexity provides a tangible procurement rationale when building a screening library that spans a broader chemical space.
| Evidence Dimension | Molecular weight and heavy atom count |
|---|---|
| Target Compound Data | MW 162.23 g/mol; 12 heavy atoms; Fsp³ = 0.50 |
| Comparator Or Baseline | 2,4‑Dimethyl‑1H‑pyrrole‑3‑carbonitrile: MW 120.15 g/mol; 9 heavy atoms; Fsp³ = 0.29. 2,5‑Dimethyl‑1H‑pyrrole‑3‑carbonitrile: MW 120.15 g/mol; 9 heavy atoms; Fsp³ = 0.29. |
| Quantified Difference | ΔMW ≈ +42 g/mol; +3 heavy atoms; Fsp³ increased by 0.21 |
| Conditions | Calculated from molecular formula; no experimental assay context |
Why This Matters
A higher Fsp³ and greater molecular complexity can translate into more favorable physicochemical and ADME profiles in lead optimization, justifying the selection of this building block over smaller, flatter pyrrole‑3‑carbonitrile analogs.
